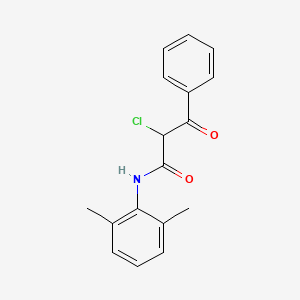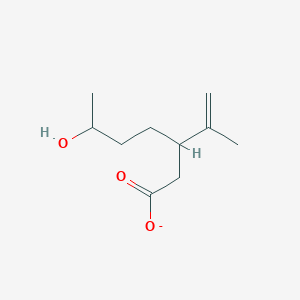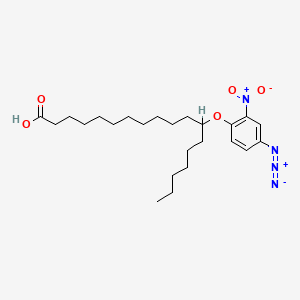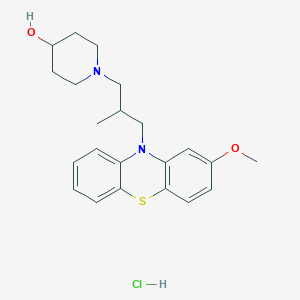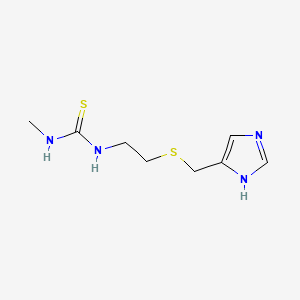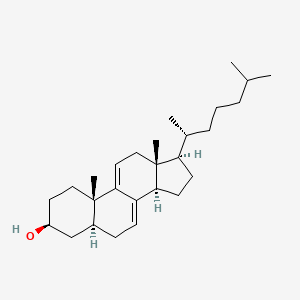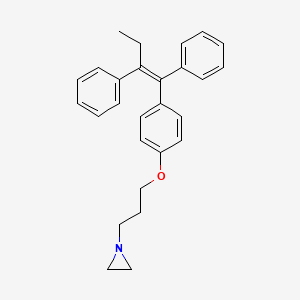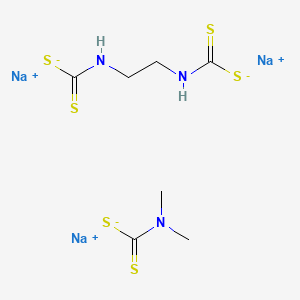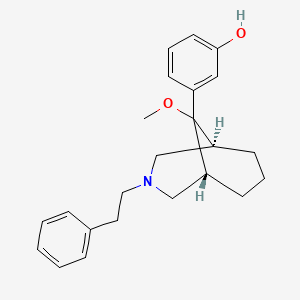
N-(3-methylbutyl)-6-(4-morpholinylsulfonyl)-2-pyridin-4-yl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-6-(4-morpholinylsulfonyl)-2-pyridin-4-yl-4-quinolinecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
ATM Kinase Inhibition
A series of 3-quinoline carboxamides, including compounds structurally related to N-(3-methylbutyl)-6-(4-morpholinylsulfonyl)-2-pyridin-4-yl-4-quinolinecarboxamide, have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors, due to their selective nature and suitable pharmacokinetic properties, are useful for probing ATM inhibition in vivo, especially in combination with DNA strand-break inducing agents like irinotecan for disease models (Degorce et al., 2016).
Antitubercular Activity
Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, which share structural similarities with the compound of interest, have shown promising in vitro antimycobacterial activity. These compounds were synthesized through a diversity-oriented approach and evaluated against Mycobacterium tuberculosis. The significant antitubercular agents among them highlight the potential of these chemical structures in treating tuberculosis (Kantevari et al., 2011).
Fluorescent Anion Sensing
Dicationic derivatives of N,N'-bis(quinolyl)pyridine-2,6-dicarboxamide, which bear resemblance to the target compound, have been synthesized and characterized for their fluorescent anion sensing capabilities in water. These compounds exhibit efficient fluorescence quenching by various anions, indicating potential applications in detecting and quantifying anions in aqueous environments (Dorazco‐González et al., 2014).
Ionic Liquid Synthesis
In the synthesis of ionic liquids, related compounds have been prepared via Lewis acid-catalyzed aminolysis of epoxides. These processes, using environmentally friendly conditions, contribute to the development of new classes of ionic liquids with potential applications in various industrial and scientific fields (Fringuelli et al., 2004).
Synthesis of Antineoplastic Agents
Synthesis of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, structurally related to the target compound, has been shown to result in potent inhibitors of ribonucleotide reductase activity. These compounds demonstrate significant antineoplastic activity, particularly against L1210 leukemia in vivo (Liu et al., 1996).
Eigenschaften
Produktname |
N-(3-methylbutyl)-6-(4-morpholinylsulfonyl)-2-pyridin-4-yl-4-quinolinecarboxamide |
|---|---|
Molekularformel |
C24H28N4O4S |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
N-(3-methylbutyl)-6-morpholin-4-ylsulfonyl-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H28N4O4S/c1-17(2)5-10-26-24(29)21-16-23(18-6-8-25-9-7-18)27-22-4-3-19(15-20(21)22)33(30,31)28-11-13-32-14-12-28/h3-4,6-9,15-17H,5,10-14H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
GBMKCXVVOWPVLC-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=NC=C4 |
Kanonische SMILES |
CC(C)CCNC(=O)C1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piperidine, 1-[(2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl]-4-methyl-](/img/structure/B1227531.png)
![7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1227532.png)

